molecular formula C16H23BrN2O4S B2456067 tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate CAS No. 936092-64-7

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate

货号: B2456067
CAS 编号: 936092-64-7
分子量: 419.33
InChI 键: SBWYSHUQLRFTDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23BrN2O4S . It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .


Synthesis Analysis

This compound is an intermediate in the synthesis of Niraparib, a PARP inhibitor . It is also noted that it is a precursor in the synthesis of fentanyl and its analogues .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H23BrN2O4S . Its average mass is 419.334 Da and its monoisotopic mass is 418.056183 Da .

作用机制

As an intermediate in the synthesis of Niraparib, this compound contributes to the mechanism of action of Niraparib, which is a PARP inhibitor . PARP inhibitors work by blocking the action of PARP, an enzyme involved in DNA repair, thereby causing DNA damage and cell death in cancer cells .

安全和危害

The safety data sheet for this compound indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to handle this compound with appropriate protective equipment and to avoid release into the environment .

未来方向

The future directions for “tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate” could involve its continued use in the synthesis of Niraparib and other PARP inhibitors, given their efficacy in treating BRCA-1 and -2 mutant tumors . Additionally, due to its role as a precursor in the synthesis of fentanyl, its regulation and control may be important in addressing issues related to the misuse of synthetic opioids .

属性

IUPAC Name

tert-butyl 4-[(3-bromophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYSHUQLRFTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromo-benzenesulfonyl chloride (2.2 g, 8.7 mmol) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2 g, 10 mmol) were combined and diluted with DCM (50 mL) and TEA (3.6 mL, 26 mmol). After 16 h, reaction was poured into separatory funnel and washed with water. Organic phase was then washed with brine, dried over sodium sulfate, filtered and evaporated to clear oil which solidified upon standing (3.6 g, 98%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromo-benzenesulfonyl chloride (2.2 g, 8.7 mmol) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2 g, 10 mmol) were combined and diluted with DCM (50 mL) and TLA (3.6 mL, 26 mmol). After 16 h, reaction was poured into separately funnel and washed with water. Organic phase was then washed with brine, dried over sodium sulfate, filtered and evaporated to clear oil which solidified upon standing (3.6 g, 98%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。